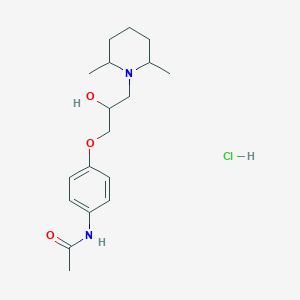![molecular formula C15H18N2O5 B2400728 N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazol-3-carboxamid CAS No. 1797246-07-1](/img/structure/B2400728.png)
N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a hydroxyethyl group, and a methylisoxazole carboxamide moiety. Its multifaceted nature makes it a subject of interest in various fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in relation to neurotransmission and neuroprotection .
Mode of Action
The compound binds to the alpha7nAChR, at the same binding site as bungarotoxin . This interaction can lead to a series of changes in the receptor’s activity, potentially influencing neurotransmission and neuroprotection .
Biochemical Pathways
The compound’s interaction with alpha7nAChR can influence various biochemical pathways. For instance, it may affect the amyloid-beta pathway , which is implicated in Alzheimer’s disease . The compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .
Result of Action
The compound has been shown to have a neuroprotective effect . It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . It can also treat senile dementia induced by beta-amyloid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The resulting intermediate is then subjected to cyclization with a suitable isoxazole derivative under controlled conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.
Reduction: The compound can be reduced to modify the isoxazole ring.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced isoxazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and applications.
N-(3,4-Dimethoxyphenyl)ethylamides: Similar in having the dimethoxyphenyl group but varies in the rest of the molecular structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-9-6-11(17-22-9)15(19)16-8-12(18)10-4-5-13(20-2)14(7-10)21-3/h4-7,12,18H,8H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHXZZEYSIZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
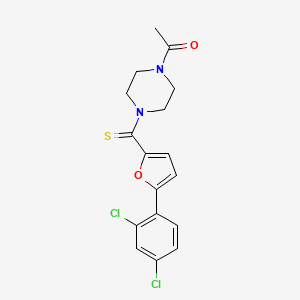


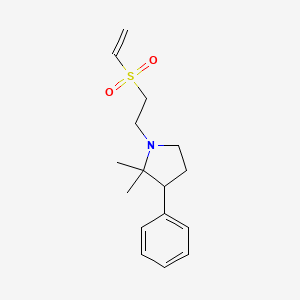

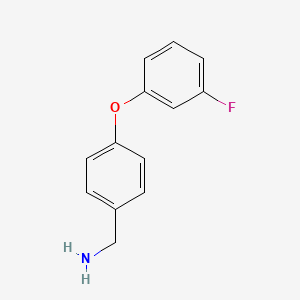
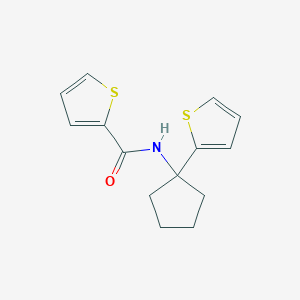
![5-(HYDROXYMETHYL)-8-METHYL-3-(5-{[4-(PROPAN-2-YL)PHENYL]AMINO}-1,3,4-THIADIAZOL-2-YL)-2H-PYRANO[2,3-C]PYRIDIN-2-ONE](/img/structure/B2400656.png)

![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2400662.png)
